2,4,5-Trihydroxyphenylalanine
Overview
Description
2,4,5-Trihydroxyphenylalanine, also known as 6-Hydroxydopa, is a non-proteinogenic alpha-amino acid . It is functionally related to dopa and is a precursor of the neurotoxin 6-hydroxydopamine . It is used to study Parkinson’s disease .
Synthesis Analysis
2,4,5-Trihydroxyphenylalanine can be synthesized from Benzaldehyde, 2,4,5-tris (phenylmethoxy)- . There are also modified syntheses of 2,4,5-trihydroxyphenylalanine .Molecular Structure Analysis
The molecular formula of 2,4,5-Trihydroxyphenylalanine quinone is C15H15NO7 . Its average mass is 321.282 Da and its monoisotopic mass is 321.084839 Da .Chemical Reactions Analysis
2,4,5-Trihydroxyphenylalanine plays a role in melanin biosynthesis . Both 3,4-dihydroxyphenylalanine and 2,4,5-trihydroxyphenylalanine were oxidized with periodate and mushroom of 2-carboxy-2,3-dihydroindole-5,6-quinone reduction .Physical And Chemical Properties Analysis
The molecular formula of 2,4,5-Trihydroxyphenylalanine quinone is C15H15NO7 . Its average mass is 321.282 Da and its monoisotopic mass is 321.084839 Da .Scientific Research Applications
Role in Enzymatic Reactions
Phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase are enzymes that hydroxylate aromatic amino acids using tetrahydropterin. They are essential for metabolizing phenylalanine to tyrosine, forming dihydroxyphenylalanine (DOPA) from tyrosine, and converting tryptophan to 5-hydroxytryptophan. These reactions are critical in synthesizing catecholamines and serotonin in the central nervous system and adrenal gland (Fitzpatrick, 2003).
Cofactor Biogenesis in Copper Amine Oxidases
2,4,5-Trihydroxyphenylalanine quinone (TPQ) is generated from tyrosine at copper amine oxidases' active sites. This process involves the conjugate addition of water to o-quinone, followed by autoxidation to produce hydroxyquinone (Mandal et al., 2000). TPQ is crucial for catalysis in these enzymes.
Insights from Kinetic Isotope Effects
Studies on phenylalanine hydroxylase (PheH) and tryptophan hydroxylase (TrpH) using deuterated phenylalanine and tryptophan revealed insights into the mechanisms of aromatic hydroxylation. These enzymes' actions are pivotal in forming tyrosine and 5-hydroxytryptophan (Pavon & Fitzpatrick, 2006).
Antibiotic and Intermediate in Biosynthesis
2,5-Dihydrophenylalanine (H2Phe), a derivative of 2,4,5-trihydroxyphenylalanine, serves as an antibiotic in certain bacteria and an intermediate in dihydrostilbene biosynthesis. This demonstrates the compound's role in microbial metabolic pathways (Crawford et al., 2011).
Cofactor Biogenesis Mechanism
The hydration of the dopaquinone intermediate, a key step in the biogenesis of the TPQ cofactor in copper amine oxidases, has been chemically demonstrated. This sheds light on the enzyme's mechanism and the cofactor's role in copper amine oxidases (Ling & Sayre, 2005).
Structural Insights in Copper-Containing Amine Oxidases
X-ray crystallographic studies of copper-containing amine oxidases, which require 2,4,5-trihydroxyphenylalanine quinone (TPQ) for catalysis, have provided insights into their catalytic mechanisms and cofactor biogenesis. These enzymes play a significant role in converting primary amines into aldehydes, ammonia, and hydrogen peroxide (Brazeau et al., 2004).
Future Directions
The structure of a new biological redox cofactor – topaquinone (TPQ), the quinone of 2,4,5-trihydroxyphenylalanine – was elucidated in 1990 . TPQ is the cofactor in most copper-containing amine oxidases . It is produced by post-translational modification of a strictly conserved active-site tyrosine residue . This suggests potential future directions in the study of this compound and its role in biological processes.
properties
IUPAC Name |
2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKRUSPZOTYMAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00943928 | |
Record name | 2,5-Dihydroxytyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00943928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trihydroxyphenylalanine | |
CAS RN |
21373-30-8 | |
Record name | 3-(2,4,5-Trihydroxyphenyl)-DL-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21373-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxydopa | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021373308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dihydroxytyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00943928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDROXYDOPA, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HBL9XYQ8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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